

In-Depth Technical Guide to the Molecular Structure of Triethylene Glycol Dinitrate (TEGDN)

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Compound of Interest

Compound Name: *Triethylene glycol dinitrate*

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Abstract

Triethylene glycol dinitrate (TEGDN), a nitrate ester of triethylene glycol, is a compound of significant interest in the field of energetic materials, primarily utilized as an energetic plasticizer in explosives and propellants.^{[1][2]} Its molecular structure is fundamental to its properties, governing its energy output, stability, and interaction with other components in a formulation. This guide provides a comprehensive technical overview of the molecular structure of TEGDN, including its chemical composition, connectivity, and detailed geometric parameters derived from recent crystallographic studies. It also outlines the experimental protocols for its synthesis and structural elucidation, aimed at providing researchers and professionals with a thorough understanding of this important molecule.

Molecular Identity and Composition

Triethylene glycol dinitrate is chemically identified as 2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate.^[3] Its molecular formula is C₆H₁₂N₂O₈, and it has a molecular weight of approximately 240.17 g/mol.^{[4][5]} The molecule consists of a flexible triethylene glycol backbone, which is an ether, capped at both ends by nitrate ester functional groups (-ONO₂).^{[2][4]} These nitrate groups are responsible for the energetic nature of the compound.

Table 1: Chemical Identifiers and Properties of **Triethylene Glycol Dinitrate**

Identifier/Property	Value
IUPAC Name	2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate ^[3]
CAS Number	111-22-8 ^[4]
Molecular Formula	C ₆ H ₁₂ N ₂ O ₈ ^[3]
Molecular Weight	240.17 g/mol ^{[4][5]}
Appearance	Pale yellow, oily liquid ^[2]
Density	~1.33 g/cm ³ ^[4]
Melting Point	-19 °C ^[4]

Molecular Structure and Geometry

The definitive molecular structure of **triethylene glycol dinitrate** in the solid state was recently determined by low-temperature X-ray diffraction.^[6] Prior to this, detailed geometric parameters were not available. The crystallographic data for TEGDN is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2171116.^[6]

Connectivity and Conformation

The molecule features a linear chain of carbon and oxygen atoms forming the triethylene glycol backbone: O-C-C-O-C-C-O-C-C-O. The two terminal oxygen atoms are each bonded to a nitrogen atom of a nitrate group. The flexibility of the ether linkages allows the molecule to adopt various conformations. In the solid state, the molecule adopts a specific conformation dictated by crystal packing forces.

Quantitative Structural Data

The precise bond lengths, bond angles, and dihedral angles for **triethylene glycol dinitrate** have been determined through single-crystal X-ray diffraction. While a detailed table of all atomic coordinates and geometric parameters is available in the supplementary information of the referenced publication and the CCDC database, a summary of key theoretical and experimental findings is presented below.^[6]

Computational studies using Density Functional Theory (DFT) have been employed to predict the geometric and electronic properties of related nitrate esters. For instance, the calculated bond dissociation energy for the O-NO₂ bond in TEGDN is reported to be 156.1 kJ/mol.^[5] This value is critical for understanding the thermal decomposition of the molecule, which is initiated by the homolytic cleavage of this bond.^[4]

Table 2: Selected Computational Data for **Triethylene Glycol Dinitrate** and its Interactions

Parameter	Value	Method/Basis Set
O-NO ₂ Bond Dissociation Energy	156.1 kJ/mol	
TEGDN-DEGDN Dimer Binding Energy	27.4 kJ/mol	B3LYP/6-311++G(d,p)
TEGDN-Nitroglycerin Dimer Binding Energy	33.1 kJ/mol	B3LYP/6-311++G(d,p)

Note: DEGDN refers to diethylene glycol dinitrate.^[5]

Experimental Protocols

Synthesis of Triethylene Glycol Dinitrate

The synthesis of **triethylene glycol dinitrate** is typically achieved through the nitration of triethylene glycol using a mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).^[4] Several protocols have been reported, with variations in reagent ratios, temperature, and purification procedures.

Protocol 1: Laboratory Scale Synthesis

- Preparation of the Nitrating Mixture: A mixture of 66 g of 98% sulfuric acid and 37.8 g of 66.6% nitric acid is prepared in 120 mL of dichloromethane. The mixture is cooled to 0 °C in an ice bath.
- Nitration: While maintaining the temperature between 0 °C and 2 °C, 15 g of triethylene glycol is slowly added to the vigorously stirred nitrating mixture.

- Reaction Quenching and Separation: Stirring is continued for 15 minutes after the addition is complete. The stirring is then stopped to allow the layers to separate.
- Work-up: The upper product layer is decanted and washed sequentially with three 20 mL portions of water, followed by one 50 mL portion of water in a separatory funnel. The solvent is then removed under reduced pressure to yield the product.

Structural Elucidation by Low-Temperature X-ray Diffraction

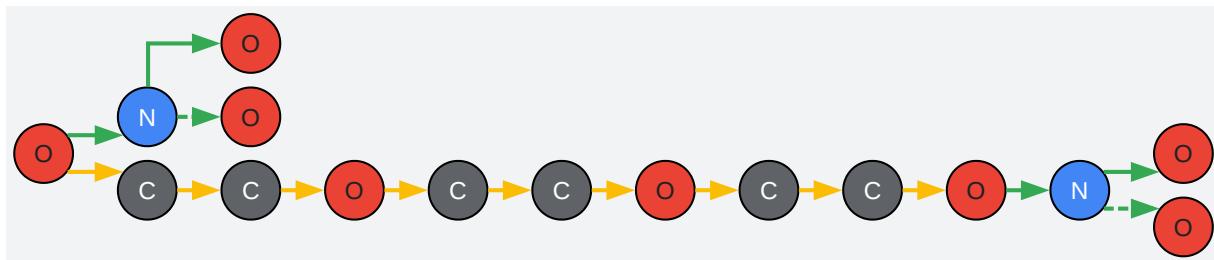
The determination of the crystal structure of TEGDN, which is a liquid at room temperature, requires low-temperature crystallization and subsequent X-ray diffraction analysis.[6]

General Protocol for Low-Temperature Single-Crystal X-ray Diffraction:

- Crystallization: A solution of the compound in a suitable solvent (e.g., diethyl ether) is prepared. The solution is slowly cooled to a temperature below the compound's melting point (for TEGDN, well below -19 °C) to induce crystallization. Single crystals suitable for diffraction are grown over a period of several days to weeks.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head at low temperature, typically under a stream of cold nitrogen gas to prevent melting and atmospheric condensation.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with a low-temperature device. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data collection is performed at a stable low temperature (e.g., 100 K).
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in the **triethylene glycol dinitrate** molecule.



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2D molecular structure of **triethylene glycol dinitrate**.

Conclusion

The molecular structure of **triethylene glycol dinitrate** has been unequivocally established through modern analytical techniques, most notably low-temperature single-crystal X-ray diffraction. This in-depth guide has provided a summary of its chemical identity, detailed structural parameters, and the experimental methodologies for its synthesis and characterization. This information is vital for the rational design and development of new energetic materials and for a deeper understanding of the structure-property relationships in this class of compounds. For detailed atomic coordinates and geometric parameters, researchers are encouraged to consult the Cambridge Crystallographic Data Centre under the deposition number CCDC 2171116.[\[6\]](#)

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